molecular formula C10H16O2 B14675518 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol CAS No. 39903-76-9

2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol

Cat. No.: B14675518
CAS No.: 39903-76-9
M. Wt: 168.23 g/mol
InChI Key: KHUGQCWYYOUPSO-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexenone and contains an oxirane ring, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . This reaction typically proceeds at room temperature and yields the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cyclohexenones or cyclohexanols.

Scientific Research Applications

2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of different products. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one: A closely related compound with a similar structure but different functional groups.

    Carvone: A naturally occurring compound with a similar cyclohexenone structure but different substituents.

    Limonene oxide: Another compound with an oxirane ring and a similar molecular framework.

Uniqueness

2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenone core and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.

Properties

CAS No.

39903-76-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8-9,11H,4-6H2,1-2H3

InChI Key

KHUGQCWYYOUPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1O)C2(CO2)C

Origin of Product

United States

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